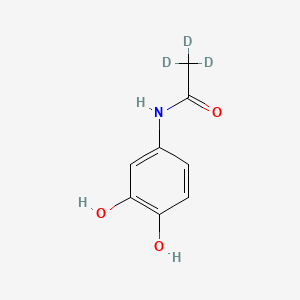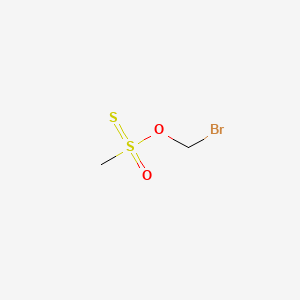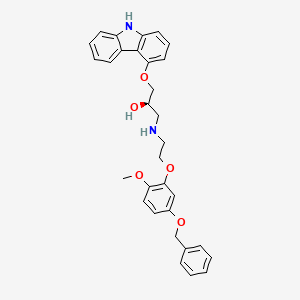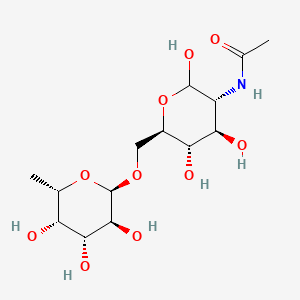
2-Nitrofenil 2,2',3,3',4'-penta-O-acetil-b-D-xilobiosido
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitrophenyl 2,2’,3,3’,4’-penta-O-acetyl-b-D-xylobioside is a complex organic compound with the molecular formula C26H31NO16 and a molecular weight of 613.52 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties, which include multiple ester and ether groups, as well as a nitro group attached to an aromatic ring .
Aplicaciones Científicas De Investigación
2-Nitrophenyl 2,2’,3,3’,4’-penta-O-acetyl-b-D-xylobioside is extensively used in scientific research, particularly in the fields of:
Chemistry: As a reagent for studying carbohydrate chemistry and glycosylation reactions.
Biology: In the investigation of enzyme-substrate interactions, particularly those involving glycosidases.
Industry: Used in the synthesis of complex carbohydrates and as a standard in analytical techniques
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitrophenyl 2,2’,3,3’,4’-penta-O-acetyl-b-D-xylobioside typically involves the acetylation of a xylobiose derivativeCommon reagents used in this synthesis include acetic anhydride, pyridine, and nitrophenol . The reaction conditions often require controlled temperatures and anhydrous environments to ensure high yields and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to accommodate higher volumes of reactants .
Análisis De Reacciones Químicas
Types of Reactions
2-Nitrophenyl 2,2’,3,3’,4’-penta-O-acetyl-b-D-xylobioside undergoes several types of chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The aromatic nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Hydrolysis: Acetic acid and the corresponding alcohols.
Reduction: 2-Aminophenyl 2,2’,3,3’,4’-penta-O-acetyl-b-D-xylobioside.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of 2-Nitrophenyl 2,2’,3,3’,4’-penta-O-acetyl-b-D-xylobioside involves its interaction with specific enzymes and receptors. The compound’s acetyl groups can be cleaved by esterases, releasing the active xylobiose moiety. The nitrophenyl group can undergo reduction or substitution reactions, altering its interaction with biological targets. These interactions can affect various molecular pathways, including those involved in carbohydrate metabolism and signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Nitrophenyl 2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside
- 4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside
- 2-Nitrophenyl 2,3,4,6-tetra-O-acetyl-b-D-mannopyranoside
Uniqueness
2-Nitrophenyl 2,2’,3,3’,4’-penta-O-acetyl-b-D-xylobioside is unique due to its specific acetylation pattern and the presence of a xylobiose moiety. This structural uniqueness allows it to interact differently with enzymes and receptors compared to other nitrophenyl acetylated sugars. Its specific applications in proteomics and carbohydrate research further distinguish it from similar compounds .
Propiedades
IUPAC Name |
[(3R,4S,5R,6S)-4,5-diacetyloxy-6-[(3R,4S,5R,6S)-4,5-diacetyloxy-6-(2-nitrophenoxy)oxan-3-yl]oxyoxan-3-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO16/c1-12(28)37-19-10-35-26(23(40-15(4)31)21(19)38-13(2)29)43-20-11-36-25(24(41-16(5)32)22(20)39-14(3)30)42-18-9-7-6-8-17(18)27(33)34/h6-9,19-26H,10-11H2,1-5H3/t19-,20-,21+,22+,23-,24-,25+,26+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQWPHZHKFBKPE-FVWBIGPJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC2COC(C(C2OC(=O)C)OC(=O)C)OC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)O[C@@H]2CO[C@H]([C@@H]([C@H]2OC(=O)C)OC(=O)C)OC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00745383 |
Source


|
| Record name | 2-Nitrophenyl 2,3-di-O-acetyl-4-O-(2,3,4-tri-O-acetyl-beta-D-xylopyranosyl)-beta-D-xylopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00745383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
613.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162088-92-8 |
Source


|
| Record name | 2-Nitrophenyl 2,3-di-O-acetyl-4-O-(2,3,4-tri-O-acetyl-beta-D-xylopyranosyl)-beta-D-xylopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00745383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[N-Acetyl-L-cystein-S-yl] Acetaminophen-d5 Sodium Salt (Major)](/img/no-structure.png)








![propan-2-yl (2S)-2-[[(2S)-2-[(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate](/img/structure/B561922.png)


